Targets
Browse and search 1728 drug targets, learn about related compounds and diseases
Browse Drug Target Database
CDC25B (Cell Division Cycle 25B) is a dual-specificity phosphatase that plays a critical role in regulating the cell cycle, particularly the G2/M phase transition. It dephosphorylates and activates cyclin-dependent kinases (CDKs), such as CDK1/cyclin B, which are essential for entry into mitosis. Dysregulation of CDC25B expression or activity is frequently observed in various cancers, contributing to uncontrolled cell proliferation and genomic instability, making it a potential therapeutic target.
EST1 refers to a protein or gene involved in cellular processes, potentially related to estrogen signaling or a novel biomarker. Its precise function is under investigation, but preliminary research suggests a role in cell proliferation, differentiation, or metabolic pathways. Understanding EST1's mechanisms could offer insights into disease pathogenesis and therapeutic targets, particularly in hormone-sensitive conditions or specific oncological contexts. Further studies are essential to elucidate its full biological significance and clinical implications.
Toll-like receptor 4 (TLR4) is a crucial pattern recognition receptor (PRR) of the innate immune system. It primarily recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, acting as a key mediator in the host's inflammatory response to bacterial infections. Beyond LPS, TLR4 can also detect endogenous danger-associated molecular patterns (DAMPs), implicating its role in sterile inflammation, autoimmune diseases, and various chronic conditions. Its signaling pathways are vital for immune cell activation and cytokine production.
PTPRC, also known as CD45, is a transmembrane glycoprotein expressed on hematopoietic cells, excluding mature erythrocytes and plasma cells. It functions as a critical regulator of T-cell and B-cell receptor signaling, playing a pivotal role in immune cell development, activation, and differentiation. PTPRC dephosphorylates specific tyrosine residues on signaling molecules, influencing immune responses, cell proliferation, and survival. Mutations or dysregulation of PTPRC are associated with various immunodeficiencies, autoimmune diseases, and hematological malignancies.
PTPN1, also known as PTP1B, encodes a non-receptor protein tyrosine phosphatase that plays a crucial role in regulating insulin signaling, leptin signaling, and cell growth. It dephosphorylates phosphotyrosine residues on various substrates, including the insulin receptor and JAK2. Dysregulation of PTPN1 is implicated in metabolic disorders like type 2 diabetes and obesity, as well as certain cancers, making it a significant therapeutic target.
Retinoid X Receptor Beta (RXRB) is a nuclear receptor protein encoded by the RXRB gene in humans. It belongs to the steroid hormone receptor superfamily and plays a crucial role in regulating gene expression. RXRB forms heterodimers with various other nuclear receptors, including retinoic acid receptors (RARs), thyroid hormone receptors (TRs), and vitamin D receptors (VDRs), to mediate the biological effects of retinoids and other ligands. Its functions are diverse, impacting cell differentiation, proliferation, and metabolism across multiple tissues.
NOS3, also known as endothelial nitric oxide synthase (eNOS), is an enzyme responsible for the production of nitric oxide (NO) in endothelial cells. NO is a crucial signaling molecule involved in various physiological processes, including vasodilation, blood pressure regulation, angiogenesis, and inhibition of platelet aggregation. Genetic variations in NOS3 have been linked to susceptibility to cardiovascular diseases such as hypertension, coronary artery disease, and stroke.
Acute Phase Proteins (APPs) are a class of proteins whose plasma concentrations increase (positive APPs) or decrease (negative APPs) in response to inflammation. Synthesized primarily by the liver, they play crucial roles in the innate immune response, host defense, and tissue repair. Common positive APPs include C-reactive protein (CRP), serum amyloid A (SAA), fibrinogen, and haptoglobin, serving as important biomarkers for detecting and monitoring inflammatory conditions, infections, and tissue injury.
NOTCH1 is a transmembrane receptor protein critical for cell fate determination, differentiation, proliferation, and apoptosis. It plays a pivotal role in embryonic development and adult tissue homeostasis. Aberrant NOTCH1 signaling is implicated in various human diseases, including developmental disorders, cardiovascular pathologies, and numerous cancers, such as T-cell acute lymphoblastic leukemia (T-ALL) and chronic lymphocytic leukemia (CLL), making it a significant therapeutic target.
Interleukin-6 (IL-6) is a pleiotropic cytokine crucial for immune regulation, inflammation, and hematopoiesis. Produced by various cell types, including macrophages and T cells, IL-6 mediates acute phase responses, B cell differentiation, and T cell activation. Dysregulated IL-6 signaling is implicated in chronic inflammatory diseases, autoimmune disorders, and certain cancers, making it a significant therapeutic target in clinical medicine.
Sodium-glucose co-transporter 2 (SGLT2) is a protein primarily found in the proximal tubules of the kidneys. Its main physiological function is to reabsorb approximately 90% of the filtered glucose from the urine back into the bloodstream. SGLT2 inhibitors are a class of medications that block this transporter, leading to increased glucose excretion in the urine and reduced blood glucose levels, making them a key therapeutic target for managing type 2 diabetes mellitus and related cardiovascular/renal conditions.
Carboxylesterase 2 (CES2) is an enzyme primarily expressed in the small intestine and liver, playing a crucial role in the metabolism of various xenobiotics and endogenous compounds. It is involved in the hydrolysis of ester and amide bonds, including the activation of prodrugs like irinotecan and the detoxification of environmental toxins. Genetic polymorphisms in CES2 can influence drug efficacy and toxicity, making it a significant target in pharmacogenomics and drug development.